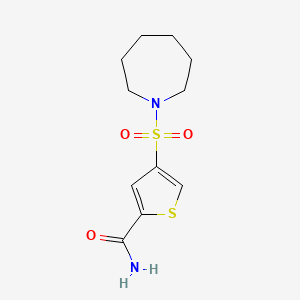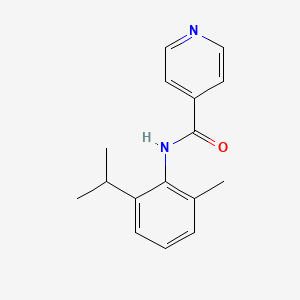![molecular formula C17H26N4O2 B5512321 5-(dimethylamino)-2-{2-[(4aS*,8aR*)-octahydroisoquinolin-2(1H)-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B5512321.png)
5-(dimethylamino)-2-{2-[(4aS*,8aR*)-octahydroisoquinolin-2(1H)-yl]-2-oxoethyl}pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 5-(dimethylamino)-2-{2-[(4aS*,8aR*)-octahydroisoquinolin-2(1H)-yl]-2-oxoethyl}pyridazin-3(2H)-one often involves intermediate stages, utilizing dimethylaminomalonate and various aldehydes, leading to the formation of highly functionalized compounds. For instance, 1-chloro-1,3-bis(dimethylamino)-2-azapropenylium salts serve as intermediates for the synthesis of heteroaromatic compounds such as pyrimidines and isoquinolines, showcasing the compound's versatile role in synthesizing complex heterocycles (Boyd, Lindley, & Nicolaou, 1984).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is characterized by their complex arrangements, which can include spiro configurations and various heterocyclic systems. For example, the crystal structure of 5-(2′-aminophenyl)-2-dimethylamino-1,3,4-thiadiazole reveals a planar molecular structure with specific intramolecular interactions, highlighting the importance of structural analysis in understanding the properties and reactivity of such molecules (Malinovskii et al., 2000).
Chemical Reactions and Properties
This compound participates in various chemical reactions, contributing to its significant chemical properties. For instance, the photooxygenation of related compounds, such as 5-dialkylamino-4-pyrrolin-3-ones, leads to highly functionalized ureas and oxazolinones, demonstrating the compound's reactivity towards oxygen and its utility in synthesizing valuable chemical entities (Erden et al., 2008).
Physical Properties Analysis
The physical properties of this compound and related compounds are crucial for their application in various fields. These properties, such as solubility, melting point, and stability, are determined by the molecular structure and influence the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interactions with other chemical entities, define the compound's applications in synthesis and other chemical processes. The ability of related compounds to undergo cycloaddition reactions, for instance, highlights their chemical versatility and potential as building blocks in organic synthesis (Lerestif et al., 1997).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound has been synthesized and characterized through various chemical reactions and techniques. For example, some studies have focused on the synthesis of related compounds with potential anti-inflammatory and antioxidant properties, showcasing the versatility and potential of this compound's structural class in medicinal chemistry (Prajapat & Talesara, 2016).
Potential Applications
Anti-inflammatory Activity
- Research has explored derivatives of similar compounds for their potential anti-inflammatory effects. For instance, the synthesis of mono and bis-alkoxyphthalimide linked benzimidazole derivatives, including quinazoline and pyrimidine derivatives, has demonstrated significant anti-inflammatory activity in vivo, suggesting the potential of such compounds in developing new anti-inflammatory agents (Prajapat & Talesara, 2016).
Antioxidant Properties
- The antioxidant capabilities of similar compounds have been studied, with findings indicating substantial potential in combating oxidative stress. For example, certain synthesized derivatives have shown excellent scavenging capacity against radical species, which is comparable to, or even exceeds, that of common antioxidants like ascorbic acid (Al-azawi, 2016).
Antimicrobial and Antituberculosis Activity
- Further research has indicated the antimicrobial and antituberculosis potential of related compounds. A study on substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives demonstrated moderate to good antituberculosis activity, highlighting the role such compounds could play in addressing infectious diseases (Jadhav et al., 2016).
Propiedades
IUPAC Name |
2-[2-[(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-2-oxoethyl]-5-(dimethylamino)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-19(2)15-9-16(22)21(18-10-15)12-17(23)20-8-7-13-5-3-4-6-14(13)11-20/h9-10,13-14H,3-8,11-12H2,1-2H3/t13-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLUTCQUHMRLQD-KBPBESRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=O)N(N=C1)CC(=O)N2CCC3CCCCC3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC(=O)N(N=C1)CC(=O)N2CC[C@@H]3CCCC[C@H]3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-methylbenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B5512238.png)
![(4aS*,7aR*)-1-[(4-fluoro-3-methylphenyl)acetyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5512245.png)
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5512250.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2,6-dimethoxybenzamide](/img/structure/B5512262.png)

![4-[(2-ethyl-6-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5512272.png)
![N-({[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B5512274.png)
![4-(2-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)morpholine](/img/structure/B5512284.png)
![N'-[(5-iodo-2-furyl)methylene]-2-phenylacetohydrazide](/img/structure/B5512285.png)

![2-methyl-8-[(2-methyl-4-phenyl-5-pyrimidinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5512302.png)
![rel-(3aS,6aS)-1-{3-[4-(3-chlorophenyl)-1-piperazinyl]propyl}octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5512310.png)
![1-{1-[2-(4-chlorophenyl)ethyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B5512317.png)
